molecular formula C14H13NO3 B5753969 N-(4-hydroxyphenyl)-2-phenoxyacetamide

N-(4-hydroxyphenyl)-2-phenoxyacetamide

Cat. No. B5753969
M. Wt: 243.26 g/mol
InChI Key: SPUGSTAFPSRNFE-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-phenoxyacetamide, also known as hydroxyphenylphenoxyacetamide (HPPA), is a chemical compound that has gained attention in the field of scientific research for its potential therapeutic applications. HPPA is a derivative of phenoxyacetic acid, which is a common herbicide. The compound has been synthesized in various ways and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of HPPA is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. HPPA has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
HPPA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HPPA has also been shown to reduce the production of ROS and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

HPPA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. HPPA is also relatively inexpensive compared to other compounds with similar properties. However, HPPA has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in vivo. HPPA is also relatively unknown, which can make it difficult to compare results with other studies.

Future Directions

There are several future directions for the study of HPPA. One potential direction is the development of HPPA-based drugs for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. Another potential direction is the study of HPPA in combination with other compounds to enhance its therapeutic effects. Finally, the study of the mechanism of action of HPPA and its effects on various signaling pathways may provide insight into the development of new drugs for the treatment of various diseases.

Scientific Research Applications

HPPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. HPPA has also been studied for its antimicrobial properties, which may make it useful in the development of new antibiotics.

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-12-8-6-11(7-9-12)15-14(17)10-18-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUGSTAFPSRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-2-phenoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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